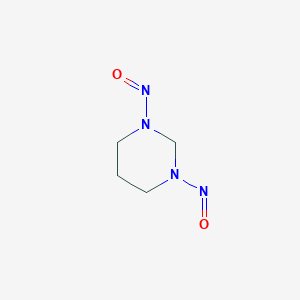
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one, commonly known as EDO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. EDO belongs to the family of thiolanes, which are a class of organic compounds that contain a cyclic sulfur atom and a cyclic ether group. EDO has a unique chemical structure that makes it a versatile compound for use in scientific research.
Mécanisme D'action
The mechanism of action of EDO is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. EDO has been shown to be a potent chelating agent for a variety of metal ions, including copper, nickel, and zinc. This property makes EDO a useful compound for the extraction and purification of metal ions from complex mixtures.
Effets Biochimiques Et Physiologiques
EDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, suggesting that it may be a relatively safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EDO is its unique chemical structure, which makes it a versatile compound for use in scientific research. EDO is also relatively easy to synthesize, which makes it a cost-effective compound for use in large-scale experiments. However, one of the limitations of EDO is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on EDO. One potential direction is the development of new methods for the synthesis of EDO and its derivatives. Another direction is the investigation of the potential applications of EDO in the field of catalysis, where it may be useful as a ligand for transition metal catalysts. Additionally, the potential biomedical applications of EDO, such as its use as a drug delivery agent, should be further explored.
Méthodes De Synthèse
The synthesis of EDO can be achieved through a variety of methods, including the reaction of 2-ethyl-1,3-propanediol with thionyl chloride, followed by the reaction with diphenyl disulfide. Another method involves the reaction of 2-ethyl-1,3-propanediol with Lawesson's reagent, followed by the reaction with diphenyl disulfide. The synthesis of EDO is a complex process that requires careful attention to reaction conditions and purification methods.
Applications De Recherche Scientifique
EDO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EDO is in the field of materials science, where it has been used as a building block for the synthesis of new polymers and materials. EDO has also been studied for its potential applications in the field of organic electronics, where it has been used as a dopant for organic semiconductors.
Propriétés
Numéro CAS |
18648-77-6 |
|---|---|
Nom du produit |
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Formule moléculaire |
C17H16O2S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C17H16O2S/c1-2-15-19-16(18)17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clé InChI |
PYWKSGVHAJEYMA-UHFFFAOYSA-N |
SMILES |
CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)


![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)